molecular formula C8H5ClF2S B14071551 Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- CAS No. 102688-06-2

Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-

Cat. No.: B14071551
CAS No.: 102688-06-2
M. Wt: 206.64 g/mol
InChI Key: UGACTEHDKZLECK-UHFFFAOYSA-N
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Description

Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a [(1-chloro-2,2-difluoroethenyl)thio] group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- typically involves the reaction of benzene with [(1-chloro-2,2-difluoroethenyl)thio] chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the [(1-chloro-2,2-difluoroethenyl)thio] group can be replaced by other substituents.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.

    Addition Reactions: The double bond in the [(1-chloro-2,2-difluoroethenyl)thio] group can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- include other benzene derivatives with different substituents, such as:

  • Benzene, [(1-chloro-2,2-difluoroethenyl)oxy]-
  • Benzene, [(1-chloro-2,2-difluoroethenyl)amino]-
  • Benzene, [(1-chloro-2,2-difluoroethenyl)methyl]-

Uniqueness

The uniqueness of Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- lies in its specific substituent group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired.

Properties

CAS No.

102688-06-2

Molecular Formula

C8H5ClF2S

Molecular Weight

206.64 g/mol

IUPAC Name

(1-chloro-2,2-difluoroethenyl)sulfanylbenzene

InChI

InChI=1S/C8H5ClF2S/c9-7(8(10)11)12-6-4-2-1-3-5-6/h1-5H

InChI Key

UGACTEHDKZLECK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC(=C(F)F)Cl

Origin of Product

United States

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